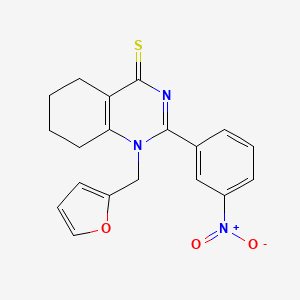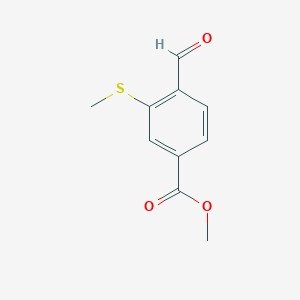![molecular formula C25H22N2O5 B2617546 2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CAS No. 2305253-79-4](/img/structure/B2617546.png)
2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 2305253-79-4, is a chemical with the molecular formula C25H22N2O5 and a molecular weight of 430.46 . It is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-((9H-fluoren-9-yl)methyl) 8-methyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate . The InChI code is 1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 .Aplicaciones Científicas De Investigación
Discovery and Synthesis of Potent Inhibitors
Researchers have discovered potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), a key enzyme in the PI3K/AKT signaling pathway, which is often implicated in cancer. The design of these inhibitors involves structural modifications to improve potency, selectivity, and pharmacokinetic properties. The use of various substituents, including fluorine and cyclic structures, has been instrumental in enhancing the activity and selectivity of these compounds against PDK1, with significant implications for anticancer therapy (Murphy et al., 2011).
Protection of Hydroxy-Groups in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in synthetic chemistry, allowing for the selective deprotection and functionalization of molecules. This strategy is crucial in the synthesis of complex organic compounds, including peptides and nucleic acid derivatives, highlighting the versatility of fluoren-9-ylmethyl derivatives in facilitating sequential chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Novel Heterocyclic Systems
The reactions of certain carboxylates with diamines have led to the formation of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones, which exhibit ring-chain tautomerism. These compounds serve as precursors for synthesizing a variety of novel heterocyclic systems, demonstrating the importance of pyrrolopyrazine derivatives in accessing new chemical space for potential therapeutic applications (Mokrov et al., 2011).
Development of Anticancer Agents
Derivatives of pyrano[2,3-d][1,2,3]triazine, synthesized using certain ketones as synthons, have shown promising in vitro biological activity against liver cancer cell lines. These studies underscore the potential of pyrazine derivatives in the development of new anticancer agents, with specific emphasis on their growth inhibitory effects in hepatocellular carcinoma models (Ouf et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXVQXDSPNZTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=C1)C=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



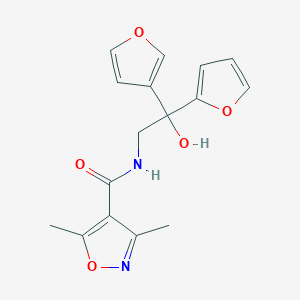
![1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2617468.png)
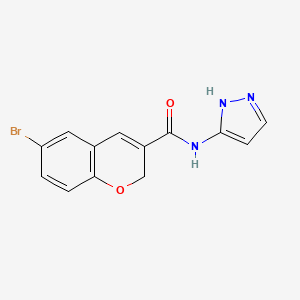
![Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2617472.png)
![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)
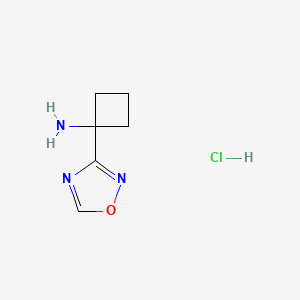
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2617476.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2617478.png)
![2-[6-ethyl-4-oxo-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2617479.png)
